molecular formula C16H15N5O2S B2965660 N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide CAS No. 2034307-78-1

N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide

Cat. No.: B2965660
CAS No.: 2034307-78-1
M. Wt: 341.39
InChI Key: QPTXMHKZAUEXON-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazole core fused with a cyclopenta[c]pyridazin-3-one moiety via a propanamide linker. The benzothiadiazole group (C₆H₃N₂S) is a heteroaromatic system known for its electron-withdrawing properties, which can enhance intermolecular interactions in medicinal chemistry contexts . The propanamide linker may facilitate hydrogen bonding, a critical feature for target engagement in biological systems.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-9(21-14(22)8-10-4-2-5-11(10)18-21)16(23)17-12-6-3-7-13-15(12)20-24-19-13/h3,6-9H,2,4-5H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTXMHKZAUEXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=NSN=C21)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiadiazole intermediate, followed by its coupling with the cyclopentapyridazinone derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

a. Benzo[b][1,4]oxazin-3(4H)-one Derivatives () Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., 7a-c) feature a benzoxazine ring instead of benzothiadiazole. These derivatives are synthesized via caesium carbonate-mediated coupling in DMF, a method that may differ from the target compound’s synthesis due to distinct reactivity of thiadiazoles versus oxazines .

b. Pyridinyl-Oxadiazole Propanamides ()
Examples like 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted)phenylpropanamide (6a-h ) replace benzothiadiazole with oxadiazole, a five-membered heterocycle with two nitrogen atoms. Oxadiazoles are often used to improve metabolic stability, but the sulfur atom in benzothiadiazole may enhance π-π stacking interactions in hydrophobic binding pockets. The propanamide linker in both compounds suggests shared synthetic strategies, though substitution patterns on the phenyl group differ significantly .

c. Benzothiazole-Pyridazinone Propanamide () The compound N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide (CAS 1203303-96-1) shares a propanamide linker and a pyridazinone moiety but substitutes benzothiadiazole with benzothiazole. Benzothiazole (C₇H₅NS) has one nitrogen atom in the heterocycle, reducing electron deficiency compared to benzothiadiazole (C₆H₃N₂S). This difference could impact solubility and reactivity in biological systems. The molecular weight (390.5 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(2,1,3-Benzothiadiazol-4-yl)-2-{3-oxo-cyclopenta[c]pyridazin-2-yl}propanamide (Target) Benzothiadiazole + Pyridazinone Not Provided Not Provided Propanamide, Cyclopentapyridazinone
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Benzoxazine + Pyrimidine C₂₀H₁₆N₄O₂ ~350.37 Oxazinone, Pyrimidine
2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted)phenylpropanamide (6a-h) Oxadiazole + Pyridine C₁₆H₁₃N₃O₂S ~311.36 Oxadiazole, Propanamide
N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide (CAS 1203303-96-1) Benzothiazole + Pyridazinone C₂₁H₁₈N₄O₂S 390.5 Benzothiazole, Pyridazinone, Propanamide

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

The compound features a complex structure with multiple functional groups, which contribute to its biological activity. Its molecular formula is C17H14N4O2SC_{17}H_{14}N_4O_2S, and its molecular weight is approximately 366.38 g/mol. The presence of the benzothiadiazole moiety is significant for its biological interactions.

PropertyValue
Molecular FormulaC17H14N4O2SC_{17}H_{14}N_4O_2S
Molecular Weight366.38 g/mol
CAS NumberNot specified

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties . For example, a study on related benzimidazole derivatives showed significant inhibition of cell proliferation in various cancer cell lines (IC50 values ranging from 6.26 to 20.46 μM) . This suggests that the compound may also possess similar antitumor efficacy.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : By interfering with the cell cycle and inducing apoptosis in cancer cells.
  • Targeting Specific Pathways : Compounds have been shown to inhibit pathways involved in tumor growth and metastasis.

Case Studies

  • Study on Anticancer Efficacy : A study demonstrated that a derivative of the compound effectively reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Synergistic Effects : In combination therapies with traditional chemotherapeutics, the compound enhanced the efficacy of treatments by overcoming drug resistance mechanisms.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:

  • Absorption : The compound exhibits moderate solubility in aqueous solutions.
  • Distribution : It shows favorable distribution characteristics in tissues.
  • Metabolism : Metabolic pathways involve cytochrome P450 enzymes.

Table 2: Pharmacokinetic Parameters

ParameterValue
SolubilityModerate
BioavailabilityNot fully established
MetabolismCYP450 involvement

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